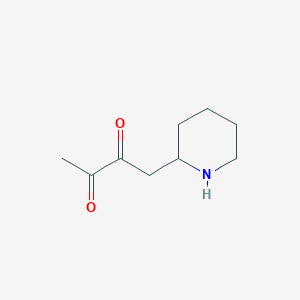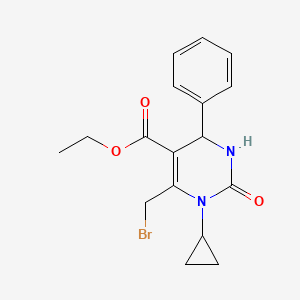
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde typically involves multiple steps, including nitration, oxidation, and esterification reactions. One common method for preparing the nitrofuran moiety involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting 5-nitrofuran-2-carbaldehyde can then be further modified to introduce the indolizine ring through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitrofurantoin derivatives, amino-indolizines, and substituted indolizines, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its unique chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde involves its interaction with various molecular targets. The nitrofuran moiety can undergo reduction to form reactive intermediates that interact with bacterial DNA, inhibiting replication and transcription processes . Additionally, the indolizine ring can interact with cellular proteins, disrupting their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrofuran-2-carbaldehyde: Shares the nitrofuran moiety but lacks the indolizine ring.
2-Methylindolizine-1-carbaldehyde: Contains the indolizine ring but lacks the nitrofuran moiety.
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Uniqueness
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is unique due to the combination of the nitrofuran and indolizine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .
Propiedades
Número CAS |
885457-18-1 |
|---|---|
Fórmula molecular |
C15H10N2O5 |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5/c1-9-10(8-18)11-4-2-3-7-16(11)14(9)15(19)12-5-6-13(22-12)17(20)21/h2-8H,1H3 |
Clave InChI |
OLJDQPUMRHYUME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(3-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13061260.png)

![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)

![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)
![6-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13061297.png)




